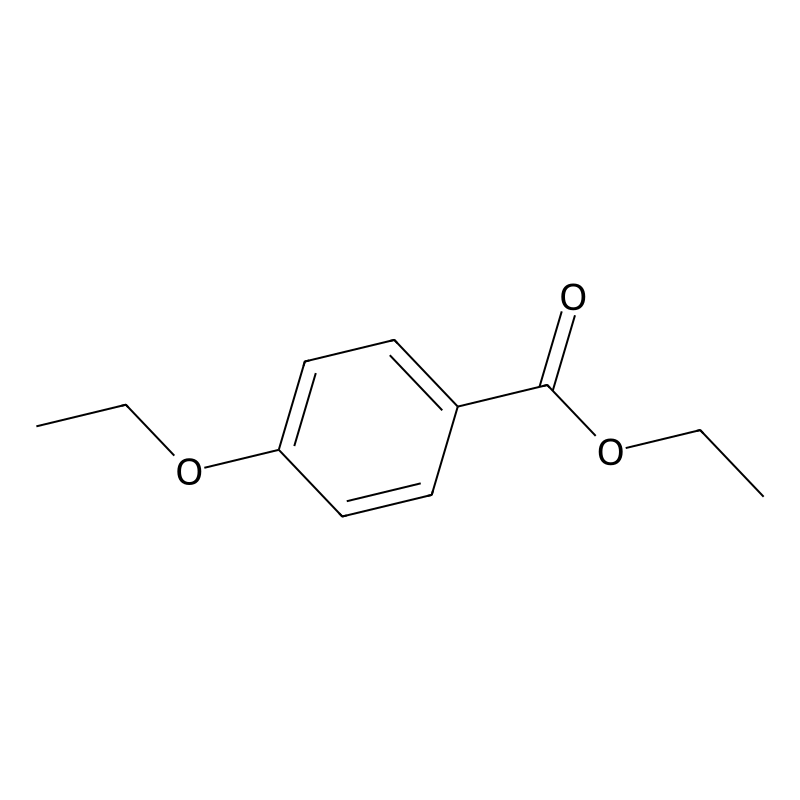

Ethyl 4-ethoxybenzoate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Natural Product

Ethyl 4-ethoxybenzoate has been found to occur naturally in various sources including the bacteria Streptomyces, mango (Mangifera indica), and tomato (Solanum lycopersicum) PubChem: . Research into the natural products of these organisms may involve the identification and characterization of ethyl 4-ethoxybenzoate, although its biological function within these organisms remains unknown.

Organic Synthesis

Due to its chemical structure, ethyl 4-ethoxybenzoate can be a useful intermediate or raw material in organic synthesis Thermo Fisher Scientific: . Organic synthesis research often involves the creation of complex molecules from simpler ones. Ethyl 4-ethoxybenzoate's reactive groups could potentially be used as building blocks for more targeted molecules.

Reference Material

Ethyl 4-ethoxybenzoate is an organic compound classified as an ester, specifically the ethyl ester of 4-ethoxybenzoic acid. Its molecular formula is , and it has a molecular weight of approximately 194.23 g/mol. The compound is known by several names, including benzoic acid, p-ethoxy-, ethyl ester, and ethyl para-ethoxybenzoate. Ethyl 4-ethoxybenzoate appears as a colorless to pale yellow liquid and is soluble in organic solvents but only slightly soluble in water .

- Hydrolysis: In the presence of water and an acid or base catalyst, the ester can be hydrolyzed to yield 4-ethoxybenzoic acid and ethanol.

- Transesterification: This reaction involves exchanging the alkoxy group of the ester with another alcohol, producing a different ester and alcohol.

- Reduction: Ethyl 4-ethoxybenzoate can be reduced to 4-ethoxybenzyl alcohol using reducing agents like lithium aluminum hydride.

Ethyl 4-ethoxybenzoate can be synthesized through several methods:

- Esterification: A common method involves the reaction of 4-ethoxybenzoic acid with ethanol in the presence of an acid catalyst (such as sulfuric acid). This process typically requires heating to drive the reaction towards product formation.

- Transesterification: This method can involve reacting a different ester with ethanol under suitable conditions to produce ethyl 4-ethoxybenzoate.

- Direct Alkylation: Although less common, direct alkylation of benzoic acid derivatives can also yield this compound.

Ethyl 4-ethoxybenzoate has several applications across various fields:

- Organic Synthesis: It serves as an important intermediate in the synthesis of pharmaceuticals and agrochemicals.

- Food Industry: The compound is used as an indirect food additive, particularly in adhesives and coatings .

- Cosmetics and Personal Care Products: It is also utilized in formulations for its fragrance properties.

Ethyl 4-ethoxybenzoate shares structural similarities with various other compounds, primarily esters derived from benzoic acid. Here are some comparable compounds:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| Ethyl benzoate | C9H10O2 | Simpler structure; lacks ethoxy group |

| Propyl 4-ethoxybenzoate | C12H16O3 | Propyl group instead of ethyl; larger molecular size |

| Butyl p-hydroxybenzoate | C11H14O3 | Hydroxy group at para position; used as a preservative |

| Methyl 4-methoxybenzoate | C10H12O3 | Methoxy group instead of ethoxy; different solubility characteristics |

Uniqueness

Ethyl 4-ethoxybenzoate's unique features include its specific antimicrobial activity and moderate solubility profile compared to similar compounds. Its ethoxy substituent enhances its lipophilicity, making it suitable for applications requiring better penetration into lipid membranes or matrices.

XLogP3

Boiling Point

LogP

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H315 (92.42%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (90.91%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (87.88%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Other CAS

General Manufacturing Information

PMN - indicates a commenced PMN (Pre-Manufacture Notices) substance.